2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole moiety linked to an acetohydrazide group, which is further conjugated with a dichlorohydroxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-mercaptobenzothiazole, which is then reacted with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylthio)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 3,5-dichloro-4-hydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the hydrazide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The presence of the dichlorohydroxyphenyl group also suggests potential antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)ethanol
- 2-(1,3-Benzothiazol-2-ylthio)acetic acid
- 2-(1,3-Benzothiazol-2-ylthio)methyl-5-phenyl-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of both benzothiazole and dichlorohydroxyphenyl moieties provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H11Cl2N3O2S2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2S2/c17-10-5-9(6-11(18)15(10)23)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+ |
InChI Key |
UKTRXNWIBDCWAT-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C(=C3)Cl)O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.